
Dibutyl(ethyl)(2-methylphenoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(ethyl)(2-methylphenoxy)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)(2-methylphenoxy)silane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, using efficient reaction conditions and purification techniques. The choice of solvents and reaction temperatures is crucial to ensure the desired product is obtained with minimal by-products .
化学反应分析
Types of Reactions
Dibutyl(ethyl)(2-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced using hydride donors such as tris(trimethylsilyl)silane.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydride donors like tris(trimethylsilyl)silane are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Dibutyl(ethyl)(2-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of dibutyl(ethyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions . The phenoxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties .
相似化合物的比较
Similar Compounds
Uniqueness
Dibutyl(ethyl)(2-methylphenoxy)silane is unique due to its specific combination of butyl, ethyl, and phenoxy groups attached to the silicon atom. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
属性
CAS 编号 |
59280-19-2 |
|---|---|
分子式 |
C17H30OSi |
分子量 |
278.5 g/mol |
IUPAC 名称 |
dibutyl-ethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-14-19(7-3,15-9-6-2)18-17-13-11-10-12-16(17)4/h10-13H,5-9,14-15H2,1-4H3 |
InChI 键 |
MQIIGYUWDNDOFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](CC)(CCCC)OC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
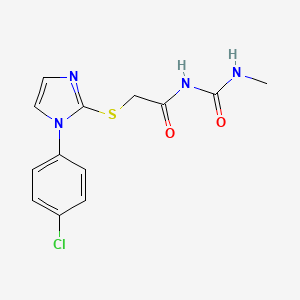
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)
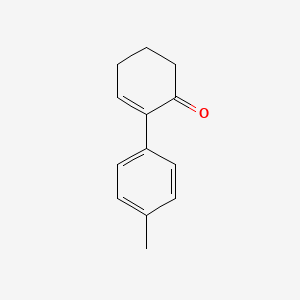
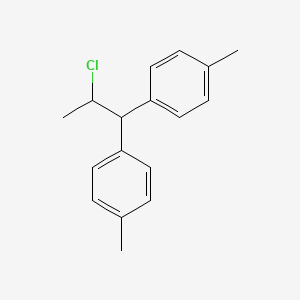
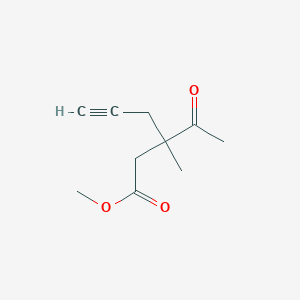
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

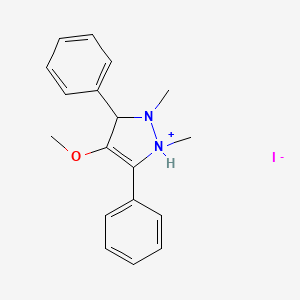
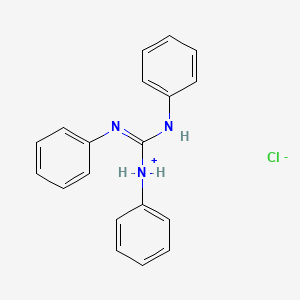



![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
